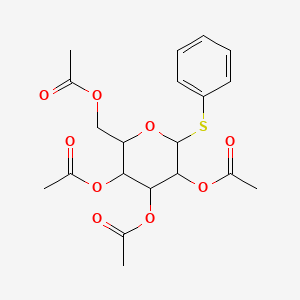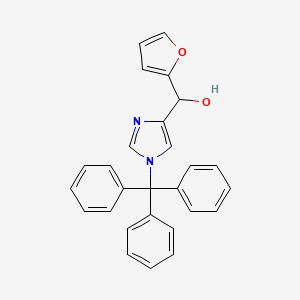
Basic Blue 62
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Basic Blue 62, also known as Cationic Brilliant Violet 5BLH, is a synthetic dye widely used in various industries. It is known for its vibrant blue color and is commonly used in textile dyeing, paper coloring, and as a biological stain. The compound is characterized by its high solubility in water and its ability to bind strongly to fabrics and other materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Basic Blue 62 typically involves the condensation of aromatic amines with formaldehyde and subsequent oxidation. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves several steps, including diazotization, coupling, and oxidation, to achieve the final product.
Industrial Production Methods: In industrial settings, the production of Basic Blue 62 is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-pressure reactors and continuous monitoring of temperature and pH levels. The final product is then purified through filtration and crystallization before being dried and packaged for use.
化学反応の分析
Types of Reactions: Basic Blue 62 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Basic Blue 62 can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at elevated temperatures.
Reduction: Reducing agents such as sodium dithionite are used under alkaline conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: The major products include various oxidized derivatives of the dye.
Reduction: The primary product is the leuco form of Basic Blue 62.
Substitution: The products depend on the substituents introduced during the reaction.
科学的研究の応用
Basic Blue 62 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in redox titrations.
Biology: The dye is used for staining biological specimens, particularly in histology and cytology.
Medicine: Basic Blue 62 is used in diagnostic procedures and as a marker in medical imaging.
Industry: The dye is extensively used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
作用機序
The mechanism of action of Basic Blue 62 involves its ability to bind to various substrates through ionic and hydrogen bonding. The dye interacts with the molecular targets, such as proteins and nucleic acids, by forming stable complexes. This binding alters the physical and chemical properties of the substrates, leading to the desired staining or coloring effect.
類似化合物との比較
- Basic Blue 3
- Acid Blue 62
- Methylene Blue
Basic Blue 62 stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
特性
CAS番号 |
12221-36-2 |
|---|---|
分子式 |
C12H9ClS |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





